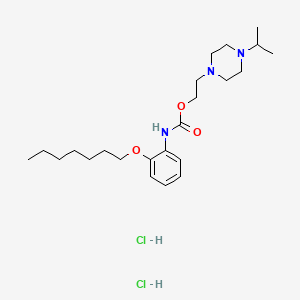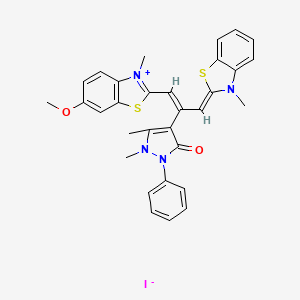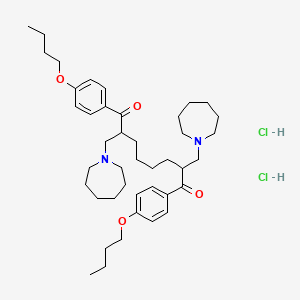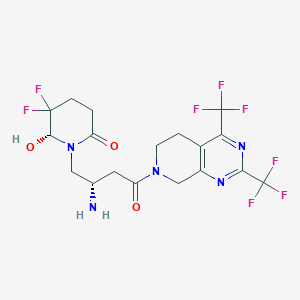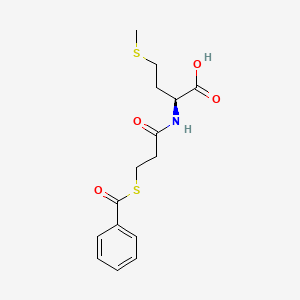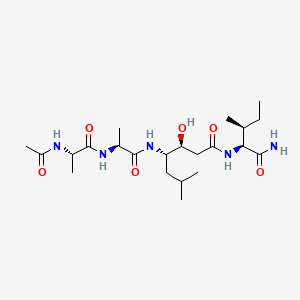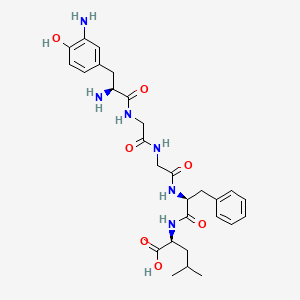
Amide(3)-leu-enkephalin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amide(3)-leu-enkephalin is a peptide compound that belongs to the enkephalin family, which are endogenous opioid peptides. These peptides play a crucial role in modulating pain and emotion in the central nervous system. This compound is specifically known for its interaction with opioid receptors, leading to analgesic effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Amide(3)-leu-enkephalin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Coupling Reactions: Facilitated by coupling agents such as HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole).
Deprotection Steps: Removal of protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) using piperidine.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methionine residue, forming methionine sulfoxide.
Reduction: Reduction of disulfide bonds within the peptide structure can be achieved using reducing agents like dithiothreitol (DTT).
Substitution: Nucleophilic substitution reactions can occur at the amide bond, leading to modifications of the peptide.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) or performic acid.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation Products: Methionine sulfoxide derivatives.
Reduction Products: Reduced peptide with free thiol groups.
Substitution Products: Modified peptides with altered side chains.
科学研究应用
Amide(3)-leu-enkephalin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in pain modulation and neurotransmission.
Medicine: Explored for its potential therapeutic effects in pain management and treatment of opioid addiction.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
作用机制
Amide(3)-leu-enkephalin exerts its effects by binding to opioid receptors (mu, delta, and kappa) in the central nervous system. This binding leads to:
Inhibition of Adenylate Cyclase: Reducing the production of cyclic AMP (cAMP).
Activation of G-Proteins: Leading to the opening of potassium channels and closing of calcium channels.
Inhibition of Neurotransmitter Release: Resulting in analgesic and euphoric effects.
相似化合物的比较
Met-enkephalin: Another enkephalin peptide with a methionine residue instead of leucine.
Dynorphin: A related opioid peptide with a different amino acid sequence.
Endorphins: Larger opioid peptides with similar analgesic properties.
Uniqueness: Amide(3)-leu-enkephalin is unique due to its specific amino acid sequence and its high affinity for delta opioid receptors, making it particularly effective in modulating pain and emotion.
属性
CAS 编号 |
71027-11-7 |
|---|---|
分子式 |
C28H38N6O7 |
分子量 |
570.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C28H38N6O7/c1-16(2)10-22(28(40)41)34-27(39)21(13-17-6-4-3-5-7-17)33-25(37)15-31-24(36)14-32-26(38)20(30)12-18-8-9-23(35)19(29)11-18/h3-9,11,16,20-22,35H,10,12-15,29-30H2,1-2H3,(H,31,36)(H,32,38)(H,33,37)(H,34,39)(H,40,41)/t20-,21-,22-/m0/s1 |
InChI 键 |
ZFYBPOJVSHBVJH-FKBYEOEOSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC(=C(C=C2)O)N)N |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC(=C(C=C2)O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


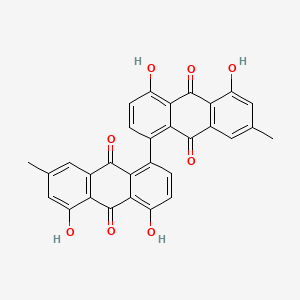


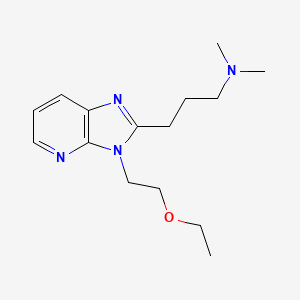
![8-(2,3,4-trimethoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12752011.png)
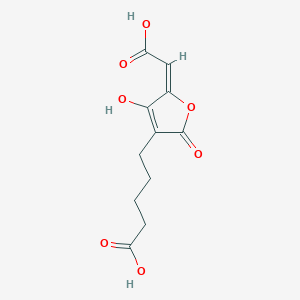
![Disodium 3-[(2-{[2-(2-carboxylatoethoxy)ethyl]amino}ethyl)amino]propanoate](/img/structure/B12752023.png)
